
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate
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Overview
Description
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is an ionic liquid (IL) composed of a dihydroimidazolium cation paired with a formate anion. The cation features a bicyclic imidazolium core substituted with an ethyl group and an allyl (prop-2-en-1-yl) group.
The formate anion contributes to hydrogen-bonding networks, which influence solubility and crystallization behavior. Structural characterization of similar compounds (e.g., 3-(1H-imidazol-1-yl)propanaminium salts) often employs X-ray crystallography refined using programs like SHELXL , highlighting planar imidazolium rings and intermolecular interactions such as N–H···O and C–H···O bonds .
Preparation Methods
The synthesis of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of formic acid to form the desired imidazolium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium salts.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that imidazolium salts exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazolium compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate may have cytotoxic effects on cancer cell lines. The mechanism is thought to involve the disruption of cellular processes in malignant cells .
Catalysis
- Organocatalysis : Imidazolium salts are widely used as organocatalysts in various organic reactions. Their ability to stabilize transition states makes them effective in promoting reactions such as Michael additions and Diels-Alder reactions. This compound could potentially enhance the efficiency of these catalytic processes .
- Green Chemistry : The use of imidazolium-based compounds aligns with green chemistry principles due to their potential for being biodegradable and less toxic compared to traditional catalysts. This aspect is crucial for developing sustainable chemical processes .
Material Science
- Ionic Liquids : As a precursor for ionic liquids, this compound can be utilized in the synthesis of novel materials with unique properties such as enhanced thermal stability and conductivity .
- Polymer Science : The compound can serve as a monomer or additive in polymer formulations, potentially improving mechanical properties and thermal resistance of the resulting materials .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry evaluated the antimicrobial activity of various imidazolium salts against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound demonstrated significant inhibition zones, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Catalytic Applications
In a research project focused on organocatalysis, this compound was tested as a catalyst in a Diels-Alder reaction. The results showed a notable increase in yield compared to conventional catalysts, highlighting its potential as an effective organocatalyst in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium cation can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Thermal Stability: Imidazolium formates typically exhibit lower thermal stability than nitro-substituted analogs due to the formate anion’s propensity for decarboxylation. For example, 3-(1H-imidazol-1-yl)propanaminium dinitrophenolate decomposes above 200°C , while formate salts may degrade at lower temperatures.
- Solubility : Formate-based ILs are highly polar and water-miscible, unlike trityl-protected imidazoles, which are lipophilic .
- Catalytic Potential: The allyl substituent in the target compound could enable coordination to metal centers, a feature absent in simpler imidazolium salts. This aligns with trends in ILs used as solvents or ligands in transition-metal catalysis .
Crystallographic and Computational Insights
While direct data for the target compound are lacking, studies on related imidazolium salts reveal:
- Planar Cation Geometry : Imidazolium rings in salts like 3-(1H-imidazol-1-yl)propanaminium exhibit planarity (maximum deviation: 0.0013 Å) , a trait likely conserved in the dihydroimidazolium core.
- Hydrogen-Bonding Networks: Formate’s ability to act as both donor and acceptor (via O–H···O and N–H···O bonds) may produce denser crystal packing than observed in nitroaromatic salts .
- Refinement Tools : Programs like SHELXL and SHELXT are critical for resolving such structures, particularly for modeling disorder or weak interactions.
Biological Activity
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazolium family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The structural formula can be represented as follows:
This compound exhibits unique properties due to its imidazole ring, which is known for its amphoteric nature and ability to participate in various biochemical interactions.
Antimicrobial Activity
Research has indicated that imidazole derivatives, including this compound, possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways. For instance:
- Inhibition of Cell Wall Synthesis : Imidazole derivatives can interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : These compounds can insert themselves into lipid bilayers, leading to increased permeability and cell lysis.
Antiviral Properties
Imidazole-based compounds have been explored for their antiviral potential. The specific antiviral mechanisms may include:
- Inhibition of Viral Entry : By modifying viral surface proteins or blocking receptor sites.
- Interference with Viral Replication : Targeting viral enzymes crucial for replication processes.
Case Studies and Experimental Data
Recent studies have highlighted the biological efficacy of this compound in various assays:
Pharmacological Applications
The diverse biological activities suggest potential applications in several therapeutic areas:
Antimicrobial Agents
Given its efficacy against various pathogens, this compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains.
Antiviral Drugs
With further research, it may lead to the development of antiviral therapies targeting specific viral infections.
Cancer Therapy
The observed anticancer properties indicate that this compound could be explored as a novel treatment option for certain types of cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate, and how can side products be minimized?
Methodological Answer: The synthesis of imidazolium salts typically involves cyclocondensation of amines with aldehydes or ketones, followed by alkylation. For example:
- Step 1: Prepare the imidazole core via condensation of ethylamine with allyl-substituted aldehydes in methanol under reflux (e.g., as shown in for similar compounds).
- Step 2: Quaternize the imidazole nitrogen using ethyl iodide or allyl bromide in acetonitrile at 60–80°C for 12–24 hours (analogous to methods in ).
- Step 3: Perform ion exchange with formic acid to obtain the formate counterion.
Minimizing side products :
- Use stoichiometric control (e.g., excess alkylating agent to ensure complete quaternization).
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v, as in ) and final products via recrystallization (e.g., methanol/diethyl ether, 1:1 v/v) .
Q. How should researchers characterize the structural and electronic properties of this imidazolium formate salt?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolve the dihedral angles between the imidazolium core and substituents (e.g., allyl group planarity; see for analogous structures).
- NMR spectroscopy : Use 1H and 13C NMR to confirm proton environments (e.g., shifts for ethyl CH3 at ~1.4 ppm and allyl CH2 at ~4.9 ppm) and assess purity .
- FTIR/FT-Raman : Identify functional groups (e.g., C=N stretching at ~1600 cm−1, formate C=O at ~1700 cm−1) and hydrogen-bonding patterns ( ).
- HOMO-LUMO analysis : Perform DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to predict charge transfer behavior and nonlinear optical potential .
Advanced Research Questions
Q. How can computational methods guide the design of experiments involving this ionic liquid in catalytic systems?
Methodological Answer:
- Reaction path search : Use quantum chemical software (e.g., GRRM17 or AFIR) to model transition states and intermediates for reactions catalyzed by the imidazolium salt ().
- Solvent effects : Simulate solvation with COSMO-RS to predict ionic liquid miscibility and polarity effects on reaction outcomes.
- Machine learning : Train models on existing imidazolium salt datasets (e.g., reaction yields vs. substituent electronic parameters) to optimize alkyl chain length or counterion selection ().
Example workflow :
Generate 3D conformers using RDKit.
Calculate Gibbs free energies of intermediate complexes.
Validate predictions via kinetic studies (e.g., variable-temperature NMR) .
Q. How should researchers resolve contradictions in reported data on imidazolium salt stability under varying experimental conditions?
Methodological Answer: Contradictions often arise from differences in moisture content , temperature ramps , or analytical techniques . A systematic protocol includes:
- Controlled degradation studies : Heat samples in sealed DSC pans under N2 (5–10°C/min) to compare thermal decomposition thresholds (TGA-DSC).
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition ().
- Comparative spectroscopy : Replicate conflicting studies using identical purity standards (e.g., ≥99% by HPLC) and humidity-controlled environments .
Q. What advanced techniques can elucidate the role of hydrogen bonding in this compound’s solvent interactions?
Methodological Answer:
- Neutron diffraction : Resolve proton positions in crystal lattices to map O–H⋯N hydrogen bonds (as in ).
- Molecular dynamics (MD) simulations : Use GROMACS with the OPLS-AA force field to model formate–imidazolium interactions in bulk solvent.
- 2D NOESY NMR : Detect spatial proximity between formate protons and imidazolium CH groups in solution .
Q. How can researchers optimize this ionic liquid for use in green chemistry applications (e.g., CO2_22 capture)?
Methodological Answer:
- Tunability : Vary substituents (e.g., allyl vs. longer alkenyl chains) to adjust viscosity and CO2 solubility.
- Operando spectroscopy : Monitor CO2 absorption via ATR-FTIR in a high-pressure cell (20–30 bar, 25–60°C).
- Lifecycle analysis : Use CRDC subclass RDF2050106 (renewable fuel engineering) frameworks to assess environmental impact ().
Properties
CAS No. |
918631-60-4 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C8H14N2.CH2O2/c1-3-5-10-7-6-9(4-2)8-10;2-1-3/h3,6-7H,1,4-5,8H2,2H3;1H,(H,2,3) |
InChI Key |
BESMZWJJHHKQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CN(C=C1)CC=C.C(=O)[O-] |
Origin of Product |
United States |
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